N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of tetrahydrofuran with piperidine under acidic conditions to form 1-(tetrahydrofuran-3-yl)piperidine.
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Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage. This step requires careful control of temperature and reaction time to ensure the formation of the desired product.
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Final Coupling: : The final step involves the coupling of the oxalamide intermediate with m-tolylamine. This is typically carried out in an organic solvent such as dichloromethane, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it to amines under suitable conditions.
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Substitution: : The aromatic ring in the m-tolyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, this compound is explored for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural flexibility make it a candidate for drug design and development, particularly in targeting specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals, especially those targeting neurological or inflammatory conditions.
Industry
Industrially, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its derivatives might also find applications in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide exerts its effects is largely dependent on its interaction with specific molecular targets. It is believed to interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions, potentially inhibiting or modulating their activity. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(phenyl)oxalamide: Lacks the methyl group on the aromatic ring.
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-chlorophenyl)oxalamide: Contains a chlorine substituent on the aromatic ring.
Uniqueness
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is unique due to the presence of the m-tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-3-2-4-16(11-14)21-19(24)18(23)20-12-15-5-8-22(9-6-15)17-7-10-25-13-17/h2-4,11,15,17H,5-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHHKIHMLNKZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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